2-methyl-N-pyridin-2-ylbutanamide
Description
Properties
IUPAC Name |
2-methyl-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-8(2)10(13)12-9-6-4-5-7-11-9/h4-8H,3H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKWRHJMMMXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylbutanoyl Chloride
The acid chloride route begins with converting 2-methylbutanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, treatment with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by reflux for 30 minutes, yields 2-methylbutanoyl chloride in >95% purity.
Coupling with 2-Aminopyridine
The acyl chloride is reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). A representative procedure involves adding 2-aminopyridine (1.1 equiv) dropwise to a cooled (0°C) solution of 2-methylbutanoyl chloride (1.0 equiv) and TEA (1.5 equiv) in DCM. After stirring at room temperature for 12 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) affords the title compound in 78% yield.
Key Data:
Carbodiimide-Mediated Coupling
Activation with EDCl/HOBt
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate 2-methylbutanoic acid. In a typical protocol, 2-methylbutanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF and stirred at 0°C for 30 minutes. 2-Aminopyridine (1.05 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Workup with ethyl acetate and 10% citric acid, followed by silica gel purification, yields 85% of the product.
Role of Solvent and Base
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the activated intermediate. The addition of NMM (2.0 equiv) as a base neutralizes HCl generated during activation, preventing side reactions.
Key Data:
Mixed Carbonate Activation Approach
Isobutyl Chloroformate Strategy
A less common but high-yielding method involves generating a mixed carbonate intermediate. 2-Methylbutanoic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and NMM (1.5 equiv) in THF at −15°C for 20 minutes. 2-Aminopyridine (1.05 equiv) is then added, and the mixture is stirred at 0°C for 3 hours. After quenching with water, extraction with ethyl acetate and concentration yields the crude product, which is recrystallized from ethanol/water (92% yield).
Mechanistic Insight:
The mixed carbonate intermediate increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine.
Comparative Analysis of Synthetic Routes
Yield and Practicality
Scalability and Cost
EDCl/HOBt is preferred for large-scale synthesis due to commercial availability and reproducibility. The mixed carbonate method, while efficient, demands stringent anhydrous conditions, increasing operational costs.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-pyridin-2-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-methyl-N-pyridin-2-ylbutanamide include iodine (I2), TBHP, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 2-methyl-N-pyridin-2-ylbutanamide depend on the specific reaction conditions and reagents used. For example, oxidative cleavage can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
2-methyl-N-pyridin-2-ylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-pyridin-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2-methyl-N-pyridin-2-ylbutanamide with analogous compounds, focusing on structural variations, synthesis methods, and inferred properties.
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
This compound, reported in Journal of Physical Science (2016), shares a pyridine-derived substituent but differs in three key aspects:
Backbone : Benzamide (aromatic) vs. butanamide (aliphatic).
Functional Groups : Thiourea (-N-CS-N-) vs. amide (-CONH-).
Substituents : 4-methylpyridin-2-yl vs. unsubstituted pyridin-2-yl.
Key Observations :
- The aromatic benzamide backbone in the analog may enhance thermal stability and π-π stacking interactions compared to the aliphatic butanamide.
N-pyridin-2-ylacetamide
A simpler analog lacking the methyl-branched aliphatic chain:
- Solubility : Higher water solubility due to shorter chain length.
- Reactivity : Reduced steric hindrance may facilitate faster hydrolysis of the amide bond.
2-methyl-N-(pyridin-3-yl)butanamide
A regioisomer with the pyridine nitrogen at the 3-position:
- Electronic Effects : The 3-position nitrogen may alter dipole moments and hydrogen-bonding patterns compared to the 2-isomer.
- Biological Target Affinity : Pyridine ring orientation could influence binding to enzymes or receptors.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-methyl-N-pyridin-2-ylbutanamide, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between 2-methylbutanoyl chloride and 2-aminopyridine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Temperature : Controlled conditions (0–25°C) minimize side reactions .
- Catalysts : Use of coupling agents like HATU or DCC improves amide bond formation .
- Purification : Column chromatography or recrystallization ensures product purity .
Q. What spectroscopic techniques are recommended for characterizing 2-methyl-N-pyridin-2-ylbutanamide’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring protons (δ 7.0–8.5 ppm) and butanamide backbone (e.g., methyl groups at δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Q. What safety protocols should be followed when handling 2-methyl-N-pyridin-2-ylbutanamide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks .
- Waste Disposal : Segregate organic waste containing pyridine derivatives for incineration .
Advanced Research Questions
Q. How can researchers optimize the stereochemical purity of 2-methyl-N-pyridin-2-ylbutanamide during synthesis?
- Methodological Answer :
- Chiral Resolutions : Use chiral stationary phases in HPLC (e.g., Chiralpak® columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during amide coupling to favor specific stereoisomers .
- Crystallization : Solvent-mediated crystallization with ethanol/water mixtures enhances enantiomeric excess (ee) .
Q. What in vitro assays are suitable for evaluating the biological activity of 2-methyl-N-pyridin-2-ylbutanamide?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins .
Q. How should researchers resolve contradictions between computational predictions and experimental data regarding pharmacological properties?
- Methodological Answer :
- Orthogonal Validation : Cross-validate docking results with experimental binding assays (e.g., SPR vs. molecular dynamics simulations) .
- Meta-Analysis : Compare datasets across literature to identify consensus mechanisms (e.g., PubChem BioActivity data) .
- Adjust Force Fields : Refine computational models using experimental solubility/logP data to improve predictive accuracy .
Q. What strategies minimize byproduct formation during the synthesis of 2-methyl-N-pyridin-2-ylbutanamide?
- Methodological Answer :
- Reagent Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to amine to prevent over-acylation .
- Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions .
- Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups during critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
